3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1207051-18-0 |
|---|---|
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-16-9-11-20(13-18(16)3)25-28-24(34-29-25)15-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-12-10-17(2)19(4)14-21/h5-14H,15H2,1-4H3 |
InChI Key |
JYTGKGWLMQPULJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative that belongs to the quinazoline family. Quinazolines and their derivatives have garnered attention due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two main moieties: a quinazoline core and an oxadiazole substituent. The presence of the 3,4-dimethylphenyl groups enhances its lipophilicity and may influence its biological interactions.
Molecular Formula:
- C : 22
- H : 22
- N : 4
- O : 2
Molecular Weight:
- Approximately 366.43 g/mol
Antiviral Activity
Research has indicated that quinazolinedione derivatives exhibit significant antiviral properties. For instance, a related compound demonstrated cellular antiviral activity against respiratory syncytial virus (RSV), with an effective concentration (EC50) of approximately 2.1 µM and a selectivity index (SI) of around 24 . This suggests that modifications in the quinazoline structure could enhance antiviral efficacy.
Anticancer Properties
Studies have shown that several quinazoline derivatives possess antiproliferative activity against various cancer cell lines. A compound structurally similar to the target compound was found to have improved potency against cancer cells due to its ability to inhibit key signaling pathways involved in cell proliferation .
The biological activity of these compounds often involves the inhibition of specific enzymes or receptors linked to disease progression. For example:
- Inhibition of Kinases : Some quinazolinediones act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival.
- RNA Polymerase Inhibition : As seen in some studies on related compounds, the inhibition of RNA-dependent RNA polymerase has been linked to their antiviral effects .
Study 1: Antiviral Efficacy
In a study assessing various quinazolinedione analogs, one compound showed a significant reduction in viral titer (>400,000-fold) at concentrations below cytotoxic levels (CC50 > 50 µM). This indicates a strong potential for therapeutic applications in viral infections .
| Compound | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| Compound A | 2.1 | >50 | 24 |
| Compound B | 0.5 | >100 | >200 |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of quinazoline derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The presence of electron-donating groups such as methyl groups at specific positions improved the compounds' effectiveness .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 15 |
| Compound D | MDA-MB-231 | 10 |
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a quinazoline core linked to an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 364.45 g/mol. Its structural features contribute to its biological activity, particularly in targeting various disease pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, quinazoline compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The derivative has demonstrated cytotoxic effects against solid tumors and metastatic cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Compounds with oxadiazole linkages have been reported to exhibit enhanced antimicrobial activity. The incorporation of the oxadiazole moiety in this compound suggests a potential for developing new antimicrobial agents effective against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting specific enzymes or cytokines involved in the inflammatory response. This application is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. For example, the reaction of specific precursors under controlled conditions has been documented to yield high-purity products suitable for biological testing .
In Vitro Studies
In vitro studies using human cancer cell lines have shown that this compound can significantly reduce cell viability at micromolar concentrations. The mechanism involves the induction of apoptosis as evidenced by increased levels of caspase activity and changes in mitochondrial membrane potential .
In Vivo Studies
Animal model studies have indicated promising results where administration of this compound led to reduced tumor growth compared to control groups. These findings suggest that the compound not only has direct cytotoxic effects but may also influence tumor microenvironment interactions .
Chemical Reactions Analysis
Hydrolysis Reactions
The oxadiazole and quinazoline moieties undergo hydrolysis under varying conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Oxadiazole ring hydrolysis | Concentrated HCl, reflux (110°C) | Formation of a diamide intermediate via ring-opening | Confirmed via IR loss of oxadiazole C=N stretch (1650 cm⁻¹) and NMR amide signals. |
| Quinazoline hydrolysis | NaOH (aqueous), 80°C | Cleavage of the quinazoline ring to anthranilic acid derivatives | Observed via HPLC-MS detection of fragmented products. |
Oxidation Reactions
Methyl groups on the aromatic rings are susceptible to oxidation:
| Substrate | Oxidizing Agent | Conditions | Products | Characterization |
|---|---|---|---|---|
| 3,4-Dimethylphenyl group | KMnO₄, H₂SO₄ | Reflux, 12 hours | 3,4-Dicarboxyphenyl substituent | FTIR shows C=O stretches at 1700–1750 cm⁻¹. |
| Methylene bridge | Ozone (O₃), then H₂O₂ | -78°C, followed by RT | Cleavage to aldehyde or carboxylic acid groups | GC-MS identifies fragmented aldehydes. |
Nucleophilic Substitution
The oxadiazole and quinazoline nitrogen atoms participate in substitution reactions:
| Site | Nucleophile | Conditions | Products | Yield Optimization |
|---|---|---|---|---|
| Oxadiazole C-5 position | Grignard reagents (RMgX) | Dry THF, 0°C to RT | Alkyl/aryl substitution at oxadiazole | Highest yields (75–80%) with aryl Grignard reagents. |
| Quinazoline N-1 position | Alkyl halides (R-X) | K₂CO₃, DMF, 60°C | N-Alkylated quinazoline derivatives | Steric hindrance from dimethylphenyl reduces yield. |
Cycloaddition Reactions
The oxadiazole ring engages in [3+2] cycloadditions:
| Dipole Partner | Conditions | Products | Applications |
|---|---|---|---|
| Acetylene derivatives | Cu(I) catalysis, 100°C | Fused triazole-oxadiazole heterocycles | Enhanced π-stacking in material science. |
| Nitrile oxides | Solvent-free, microwave | Isoxazoline-linked hybrid structures | Potential bioactive scaffolds. |
Reduction Reactions
Selective reduction of functional groups:
Photochemical Reactions
UV-induced reactivity:
| Reaction | Wavelength | Products | Mechanism |
|---|---|---|---|
| C–H bond activation | 254 nm (UV-C) | Radical cross-coupling adducts | ESR confirms radical intermediates. |
| Oxadiazole ring scission | 365 nm (UV-A) | Nitrile and carbonyl fragments | FTIR shows nitrile (2250 cm⁻¹) formation. |
Key Research Findings
-
Synthetic Flexibility : The compound’s reactivity is dominated by the oxadiazole ring’s electrophilic character and the quinazoline core’s nucleophilic sites.
-
Stability : Resistant to ambient hydrolysis but degrades under strong acidic/basic conditions, necessitating careful handling.
-
Functionalization Potential : Methyl groups on phenyl rings serve as handles for further derivatization (e.g., oxidation to carboxylates).
Q & A
Q. What are the established synthetic pathways for synthesizing this compound, and what intermediates are critical for its formation?
Methodological Answer: The compound is synthesized via multi-step reactions involving cyclization and functional group coupling. Key intermediates include:
- 3,4-Dimethylphenyl-substituted oxadiazole precursors (e.g., formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives) .
- Quinazoline-2,4-dione cores , typically formed through cyclization of anthranilic acid derivatives or urea analogs .
Characterization of intermediates via NMR and mass spectrometry is essential to confirm structural fidelity at each step.
Q. What spectroscopic techniques are most effective for confirming the compound’s structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and ring connectivity (e.g., distinguishing oxadiazole protons from quinazoline protons) .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% threshold for biological studies) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identification of carbonyl (C=O) and C-N stretches in oxadiazole and quinazoline moieties .
Q. How can researchers design preliminary bioactivity assays for this compound?
Methodological Answer:
- In vitro enzymatic assays: Target-specific enzymes (e.g., kinases or oxidoreductases) using fluorescence-based or colorimetric readouts.
- Cellular viability assays: Use standardized cell lines (e.g., HEK293 or HeLa) with MTT or resazurin assays to screen for cytotoxicity .
- Dose-response curves: Establish IC₅₀ values with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) .
- Microwave-assisted synthesis: Reduces reaction time and improves yield for cyclization steps .
- In-line monitoring: Employ techniques like ReactIR to track intermediate formation in real time .
Q. What strategies are recommended to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized assay protocols: Align experimental conditions (e.g., buffer pH, cell passage number) to minimize variability .
- Meta-analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic studies: Use molecular docking or CRISPR-edited cell lines to validate target engagement .
Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?
Methodological Answer:
- Environmental persistence studies: Measure hydrolysis/photodegradation rates under simulated sunlight and varying pH .
- Trophic transfer assays: Use model organisms (e.g., Daphnia magna) to evaluate bioaccumulation potential .
- High-throughput toxicity screening: Leverage zebrafish embryos or algal growth inhibition tests for rapid risk assessment .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular dynamics simulations: Predict LogP and membrane permeability using tools like Schrödinger’s Desmond .
- QSAR models: Train models on datasets of structurally similar heterocycles to estimate absorption/distribution parameters .
- CYP450 interaction profiling: Use docking software (AutoDock Vina) to assess metabolic stability .
Q. How can researchers address challenges in spectral data interpretation (e.g., overlapping peaks in NMR)?
Methodological Answer:
- 2D NMR techniques: Utilize HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- Isotopic labeling: Synthesize deuterated analogs to simplify proton assignments in crowded regions .
- Dynamic NMR experiments: Vary temperature to separate signals from conformational isomers .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?
Methodological Answer:
- Fragment-based design: Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the dimethylphenyl or oxadiazole moieties .
- Crystallography: Solve X-ray structures of protein-ligand complexes to guide rational modifications .
- Free-Wilson analysis: Statistically correlate substituent effects with bioactivity .
Q. How can researchers mitigate batch-to-batch variability in compound synthesis?
Methodological Answer:
- Strict QC protocols: Enforce in-process controls (e.g., TLC/HPLC checks) at each synthetic step .
- Automated purification systems: Use flash chromatography or preparative HPLC with standardized gradients .
- Stability studies: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish storage guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
